molecular formula C11H16N2 B091519 3-Methyl-4-(pyrrolidin-1-yl)aniline CAS No. 16089-43-3

3-Methyl-4-(pyrrolidin-1-yl)aniline

Cat. No.: B091519
CAS No.: 16089-43-3
M. Wt: 176.26 g/mol
InChI Key: HXGBHCCAZHQXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(pyrrolidin-1-yl)aniline: is an organic compound that features a pyrrolidine ring attached to an aniline moiety with a methyl group at the third position

Scientific Research Applications

3-Methyl-4-(pyrrolidin-1-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Safety and Hazards

The safety information for “3-Methyl-4-(pyrrolidin-1-yl)aniline” includes several hazard statements: H302, H312, H314, H332, H335 . The compound is classified as an irritant .

Future Directions

The pyrrolidine ring in “3-Methyl-4-(pyrrolidin-1-yl)aniline” is a versatile scaffold for novel biologically active compounds . The review suggests that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Relevant Papers The paper “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds” provides a comprehensive review of bioactive molecules characterized by the pyrrolidine ring and its derivatives . Another paper, “Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: a potent poly(ADP-ribose) polymerase (PARP) inhibitor for treatment of cancer” discusses the discovery of a novel compound with a pyrrolidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Methyl-4-(pyrrolidin-1-yl)aniline typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

3-Methyl-4-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Comparison with Similar Compounds

    4-(Pyrrolidin-1-yl)aniline: Lacks the methyl group at the third position, resulting in different steric and electronic properties.

    3-Methyl-4-(piperidin-1-yl)aniline: Contains a piperidine ring instead of a pyrrolidine ring, affecting its binding affinity and biological activity.

    3-Methyl-4-(morpholin-1-yl)aniline: Features a morpholine ring, which introduces additional oxygen atoms and alters its chemical reactivity.

Uniqueness:

3-Methyl-4-(pyrrolidin-1-yl)aniline is unique due to the presence of both the methyl group and the pyrrolidine ring, which confer specific steric and electronic properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

3-methyl-4-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGBHCCAZHQXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066007
Record name Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16089-43-3
Record name 3-Methyl-4-(1-pyrrolidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16089-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-(pyrrolidin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.